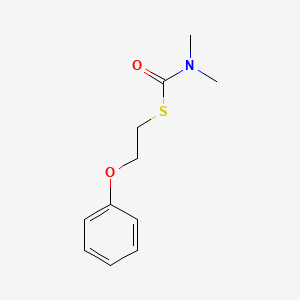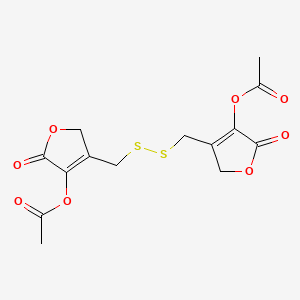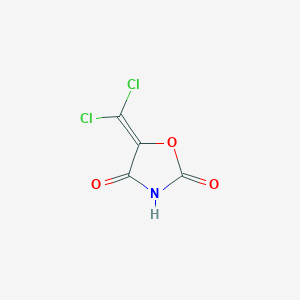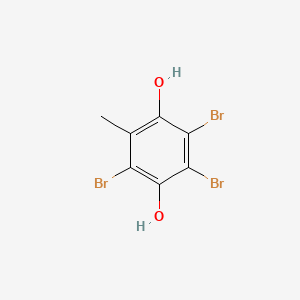![molecular formula C11H15NO2S B14484958 {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid CAS No. 65865-49-8](/img/structure/B14484958.png)
{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid is an organic compound that features both an amino group and a sulfanyl group attached to an acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylacetonitrile with thiourea to form the corresponding thioamide, followed by hydrolysis to yield the desired sulfanyl acetic acid derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkylated or acylated amino derivatives.
Aplicaciones Científicas De Investigación
{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}propionic acid
- {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}butyric acid
- {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}valeric acid
Uniqueness
{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both amino and sulfanyl groups in proximity to the acetic acid moiety allows for versatile chemical modifications and interactions, making it a valuable compound in various research domains.
Propiedades
Número CAS |
65865-49-8 |
|---|---|
Fórmula molecular |
C11H15NO2S |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
2-[2-amino-1-(4-methylphenyl)ethyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)10(6-12)15-7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |
Clave InChI |
TXMJNQRHCZZIMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CN)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)


![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)






![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)


![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
